molecular formula C28H26N4O2 B6489054 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1185103-52-9

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B6489054
CAS No.: 1185103-52-9
M. Wt: 450.5 g/mol
InChI Key: OHPIZQSIWJDBMU-UHFFFAOYSA-N
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Description

2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core, a benzyl group at position 3, and a 4-isopropylphenyl acetamide side chain. The isopropyl group on the phenyl ring may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2/c1-19(2)21-12-14-22(15-13-21)30-25(33)17-32-24-11-7-6-10-23(24)26-27(32)28(34)31(18-29-26)16-20-8-4-3-5-9-20/h3-15,18-19H,16-17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPIZQSIWJDBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide" involves a multi-step reaction process:

  • Step 1: Synthesis begins with the preparation of the 3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indole core structure. This is typically achieved through the condensation of appropriate starting materials, often under acidic or basic conditions.

  • Step 2: The intermediate compound is then acylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.

  • Step 3: The final step involves the substitution of the hydrogen on the acetamide nitrogen with the isopropylphenyl group using appropriate reagents and conditions, such as a palladium-catalyzed coupling reaction.

Industrial Production Methods:

  • Industrially, the compound can be synthesized in large batches using automated reactors that control reaction conditions precisely to ensure high yield and purity. Parameters like temperature, pressure, and pH are meticulously monitored and adjusted to optimize the production process.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, resulting in the formation of corresponding oxidized products.

  • Reduction: Reduction reactions can target the carbonyl group within the pyrimidoindole structure, leading to the formation of alcohol derivatives.

  • Substitution: Substitution reactions are common, especially at the aromatic rings, where electrophilic substitution can occur under acidic conditions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.

Major Products Formed:

  • Oxidized derivatives, such as carboxylic acids or aldehydes from the benzyl group.

  • Reduced derivatives, such as alcohols or amines.

  • Substituted derivatives, depending on the nature of the substituent added to the aromatic rings.

Scientific Research Applications

The compound "2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide" has a wide range of applications:

  • Chemistry: Utilized in the synthesis of more complex organic molecules. Its reactive sites make it a versatile intermediate.

  • Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential, particularly in the development of novel drugs targeting specific pathways in disease.

  • Industry: Used as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

  • It binds to enzymes or receptors, modulating their activity. For example, in an anticancer context, it might inhibit a particular enzyme necessary for cancer cell proliferation.

  • The pathways involved often include signaling pathways critical for cell growth and survival. This can lead to altered cellular responses, such as apoptosis (programmed cell death) or inhibition of cell division.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound ID / Source Substituents on Pyrimidoindole Core Acetamide Side Chain Modifications Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3-Benzyl, 4-oxo N-[4-(propan-2-yl)phenyl] C₂₈H₂₆N₄O₂ 450.54 Lipophilic isopropyl group
3-Benzyl, 4-oxo N-(4-phenylbutan-2-yl) C₂₉H₂₈N₄O₂ 476.56 Extended alkyl chain; increased MW
3-Benzyl, 4-oxo, 8-fluoro N-(3-chloro-4-methylphenyl) C₂₆H₂₀ClFN₄O₂ 474.92 Halogenated (F, Cl); electron-withdrawing groups
3-Benzyl, 4-oxo N-(4-ethoxyphenyl) C₂₇H₂₄N₄O₃ 476.51 Ethoxy group enhances polarity
3-(3-Methoxyphenyl), 4-oxo, 2-sulfanyl N-(4-ethylphenyl) C₂₈H₂₅N₅O₃S 523.60 Sulfanyl bridge; methoxy substitution
HC-030031 Purine core (not pyrimidoindole) N-[4-(propan-2-yl)phenyl] C₁₈H₂₁N₅O₃ 355.39 TRPA1 inhibitor; shared isopropyl group

Functional Group Impact on Properties

  • Lipophilicity : The isopropyl group in the target compound and HC-030031 likely improves membrane permeability compared to polar groups like ethoxy () or sulfonyl ().
  • Electron Effects : Halogen substitutions (e.g., fluorine in ) may enhance binding affinity via electrostatic interactions but could reduce metabolic stability.
  • Steric Effects : Bulkier side chains (e.g., 4-phenylbutan-2-yl in ) might hinder target engagement compared to the compact isopropyl group.

Biological Activity

The compound 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a member of the pyrimidoindole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N2OC_{22}H_{24}N_2O with a molecular weight of approximately 348.44 g/mol. The structure includes a pyrimidoindole core linked to a benzyl group and an acetamide moiety, which is essential for its biological properties.

PropertyValue
Molecular FormulaC22H24N2OC_{22}H_{24}N_2O
Molecular Weight348.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Binding: It has a potential affinity for various receptors, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains.

Case Study:
In vitro studies demonstrated that it is effective against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC): Values ranged from 15–25 µg/mL across different strains, indicating moderate antibacterial activity.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Mechanism: It may induce apoptosis in cancer cells by interfering with DNA synthesis and disrupting cellular signaling pathways.

Research Findings:
A study reported that treatment with the compound resulted in significant cell death in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds can be insightful.

Table 2: Comparison of Biological Activities

Compound NameAntibacterial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound15–2510–20
Compound A (similar structure)20–3015–25
Compound B (related indole derivative)10–205–15

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